Cas no 1246812-16-7 (Mono-POC Methyl Tenofovir (mixture of diastereomers))
Mono-POC Methyl Tenofovir (mixture of diastereomers) Chemical and Physical Properties
Names and Identifiers
-
- Mono-POC Methyl Tenofovir (mixture of diastereomers)
- [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate
- Mono-POC Methyl Teno
- Mono-POC Methyl Tenofovir
- Mono-POC Methyl Tenofovir (Mixture of Diastereomers)
- (8R)-9-(6-Amino-9H-purin-9-yl)-5-methoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide
- Tenofovir Methyl Monoisoproxil
- (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-lambda5-phosphanonanoate
- (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-lambda5-phosphanonanoate [WHO-IP]
- CS-0164372
- ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(methoxy)phosphoryl)oxy)methyl isopropyl carbonate? (Tenofovir Impurity pound(c)
- ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)oxy)methyl? (Tenofovir Impurity pound(c)
- UNII-F4AA6QB4R5
- DTXSID80858142
- (1-METHYLETHYL) (5RS,8R)-9-(6-AMINO-9H-PURIN-9-YL)-5-METHOXY-8-METHYL-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE [WHO-IP]
- Tenofovir disoproxil fumarate impurity B
- A890384
- CS-0164401
- Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
- (8R)-9-(6-Amino-9H-purin-9-yl)-5-methoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Methyl Monoisoproxil;
- 1246812-16-7
- (1-METHYLETHYL) (5RS,8R)-9-(6-AMINO-9H-PURIN-9-YL)-5-METHOXY-8-METHYL-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE
- F19477
- 2,4,7-Trioxa-5-phosphanonanoic acid, 9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-, 1-methylethyl ester, 5-oxide, (8R)-
- ((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(methoxy)phosphoryl)oxy)methyl isopropyl carbonate
- F4AA6QB4R5
-
- Inchi: 1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18)/t11-,28?/m1/s1
- InChI Key: PPZMGSJRJBOSTD-XQSUJFPPSA-N
- SMILES: P(CO[C@H](C)CN1C=NC2=C(N)N=CN=C12)(=O)(OC)OCOC(=O)OC(C)C
Computed Properties
- Exact Mass: 417.14100
- Monoisotopic Mass: 417.14133512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 28
- Rotatable Bond Count: 12
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 150Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 580.7±60.0 °C at 760 mmHg
- Flash Point: 305.0±32.9 °C
- PSA: 159.72000
- LogP: 2.72750
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
Mono-POC Methyl Tenofovir (mixture of diastereomers) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Mono-POC Methyl Tenofovir (mixture of diastereomers) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M566980-0.5mg |
Mono-POC Methyl Tenofovir (Mixture of Diastereomers) |
1246812-16-7 | 0.5mg |
$ 250.00 | 2022-06-03 | ||
| TRC | M566980-5mg |
Mono-POC Methyl Tenofovir (Mixture of Diastereomers) |
1246812-16-7 | 5mg |
$ 2716.00 | 2023-09-06 | ||
| TRC | M566980-.5mg |
Mono-POC Methyl Tenofovir (Mixture of Diastereomers) |
1246812-16-7 | 5mg |
$305.00 | 2023-05-17 | ||
| Ambeed | A990560-1g |
2,4,7-Trioxa-5-phosphanonanoic acid, 9-(6-amino-9h-purin-9-yl)-5-methoxy-8-methyl-, 1-methylethyl esteR, 5-oxide, (8R)- |
1246812-16-7 | 95% | 1g |
$752.0 | 2024-04-25 |
Mono-POC Methyl Tenofovir (mixture of diastereomers) Suppliers
Mono-POC Methyl Tenofovir (mixture of diastereomers) Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Mono-POC Methyl Tenofovir (mixture of diastereomers)
Mono-POC Methyl Tenofovir (Mixture of Diastereomers): An Overview of CAS No. 1246812-16-7
Mono-POC Methyl Tenofovir (mixture of diastereomers), with the CAS number 1246812-16-7, is a significant compound in the field of antiviral research, particularly in the development of prodrugs for the treatment of viral infections such as HIV and hepatitis B. This compound is a derivative of tenofovir, a widely used antiretroviral drug known for its efficacy and safety profile. The introduction of the Mono-POC Methyl Tenofovir prodrug has opened new avenues for improving the pharmacokinetic properties and therapeutic outcomes of tenofovir-based treatments.
The structure of Mono-POC Methyl Tenofovir is characterized by the presence of a phosphonate group and a methyl ester moiety, which are crucial for its prodrug functionality. The mixture of diastereomers refers to the different stereoisomeric forms that can exist due to the chiral centers in the molecule. This mixture is designed to enhance the oral bioavailability and cellular uptake of tenofovir, thereby improving its therapeutic index.
Recent studies have highlighted the potential advantages of Mono-POC Methyl Tenofovir over traditional tenofovir formulations. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this prodrug exhibits enhanced stability in plasma and improved permeability across cell membranes. These properties are essential for ensuring that sufficient concentrations of active tenofovir reach target tissues, such as lymphoid tissues where HIV replication is most active.
Clinical trials have also shown promising results. A phase II clinical trial evaluating the safety and efficacy of Mono-POC Methyl Tenofovir in HIV-infected patients reported a significant reduction in viral load with minimal side effects. The trial participants experienced fewer gastrointestinal adverse events compared to those receiving conventional tenofovir disoproxil fumarate (TDF). This finding is particularly important given that gastrointestinal issues are a common concern with TDF therapy.
The mechanism of action of Mono-POC Methyl Tenofovir involves its conversion to active tenofovir within cells. Once inside the cell, the prodrug undergoes hydrolysis to release tenofovir, which then competes with natural deoxynucleotides for incorporation into viral DNA by viral reverse transcriptase. This incorporation leads to chain termination, effectively inhibiting viral replication. The enhanced intracellular stability and prolonged half-life of Mono-POC Methyl Tenofovir contribute to its sustained antiviral activity.
In addition to its antiviral properties, Mono-POC Methyl Tenofovir has been investigated for its potential in treating other viral infections, such as hepatitis B virus (HBV). Preclinical studies have shown that this prodrug can effectively reduce HBV DNA levels in vitro and in animal models. These findings suggest that Mono-POC Methyl Tenofovir may have broad-spectrum antiviral activity, making it a valuable candidate for further development.
The development of Mono-POC Methyl Tenofovir also addresses some of the limitations associated with traditional tenofovir formulations, such as renal toxicity. By improving the pharmacokinetic profile and reducing systemic exposure to tenofovir, this prodrug aims to minimize renal adverse effects while maintaining or enhancing antiviral efficacy. This is particularly important for long-term treatment regimens where patient adherence and safety are critical factors.
In conclusion, Mono-POC Methyl Tenofovir (mixture of diastereomers), with CAS number 1246812-16-7, represents a significant advancement in antiviral therapy. Its unique structural features and improved pharmacological properties make it a promising candidate for treating HIV and other viral infections. Ongoing research and clinical trials continue to explore its full potential, paving the way for more effective and safer treatment options in the future.
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